molecular formula C6H5FIN B125011 2-Fluoro-3-iodo-5-methylpyridine CAS No. 153034-78-7

2-Fluoro-3-iodo-5-methylpyridine

Cat. No. B125011
M. Wt: 237.01 g/mol
InChI Key: ANOOZLFFCNANTR-UHFFFAOYSA-N
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Patent
US08563565B2

Procedure details

Diisopropylamine (92 mL) was added to THF (1.2 L), and the mixture was cooled to −18° C. in a nitrogen atmosphere. A 2.69 M solution of n-butyllithium in hexane (224 mL) was added dropwise to the solution. After completion of the dropwise addition, the mixture was warmed to −5° C. with stirring over 20 minutes. The reaction mixture was cooled to −73° C. A solution of 2-fluoro-5-methylpyridine (61 g) in THF (240 mL) was added dropwise to the reaction mixture. The reaction mixture was stirred at −75° C. for 3.5 hours. A solution of iodine (139 g) in THF (24 mL) was added dropwise to the reaction mixture. The reaction mixture was stirred at −75° C. for one hour and 55 minutes. After completion of the reaction, water (220 mL) was added to the reaction mixture at the same temperature. The mixture was stirred at the same temperature for five minutes. The reaction mixture was returned to room temperature, and water (1.2 L) was then added. A solution of sodium thiosulfate pentahydrate (136 g) in water (300 mL), and water (300 mL) were added to the mixture, followed by stirring for 10 minutes. The mixture was extracted with MTBE (1.2 L). The organic layer was washed with brine (500 mL). The combined aqueous layers were extracted with MTBE (1 L). The combined organic layers were dried over anhydrous magnesium sulfate. The desiccant was removed by filtration, and the filtrate was concentrated under reduced pressure. n-heptane was added to the residue, followed by cooling. The precipitated solid was collected by filtration. The residue was washed with n-heptane. The filtrate was cooled, and the precipitated solid was collected by filtration. This operation was repeated five times to give the title compound (109.69 g).
Name
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step Two
Quantity
92 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.2 L
Type
solvent
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
224 mL
Type
solvent
Reaction Step Four
Quantity
61 g
Type
reactant
Reaction Step Five
Name
Quantity
240 mL
Type
solvent
Reaction Step Five
Quantity
139 g
Type
reactant
Reaction Step Six
Name
Quantity
24 mL
Type
solvent
Reaction Step Six
Quantity
136 g
Type
reactant
Reaction Step Seven
Name
Quantity
300 mL
Type
solvent
Reaction Step Seven
Name
Quantity
300 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[F:13][C:14]1[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][N:15]=1.[I:21]I.O.O.O.O.O.S([O-])([O-])(=O)=S.[Na+].[Na+]>CCCCCC.C1COCC1.O>[F:13][C:14]1[C:19]([I:21])=[CH:18][C:17]([CH3:20])=[CH:16][N:15]=1 |f:4.5.6.7.8.9.10.11|

Inputs

Step One
Name
Quantity
1.2 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
220 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
92 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
1.2 L
Type
solvent
Smiles
C1CCOC1
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
224 mL
Type
solvent
Smiles
CCCCCC
Step Five
Name
Quantity
61 g
Type
reactant
Smiles
FC1=NC=C(C=C1)C
Name
Quantity
240 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
139 g
Type
reactant
Smiles
II
Name
Quantity
24 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
136 g
Type
reactant
Smiles
O.O.O.O.O.S(=S)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-18 °C
Stirring
Type
CUSTOM
Details
with stirring over 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to −5° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to −73° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at −75° C. for 3.5 hours
Duration
3.5 h
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at −75° C. for one hour and 55 minutes
Duration
55 min
ADDITION
Type
ADDITION
Details
was added to the reaction mixture at the same temperature
STIRRING
Type
STIRRING
Details
The mixture was stirred at the same temperature for five minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
was returned to room temperature
STIRRING
Type
STIRRING
Details
by stirring for 10 minutes
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with MTBE (1.2 L)
WASH
Type
WASH
Details
The organic layer was washed with brine (500 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous layers were extracted with MTBE (1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The desiccant was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
n-heptane was added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
WASH
Type
WASH
Details
The residue was washed with n-heptane
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was cooled
FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC1=NC=C(C=C1I)C
Measurements
Type Value Analysis
AMOUNT: MASS 109.69 g
YIELD: CALCULATEDPERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.